Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-
Brand Name: Vulcanchem
CAS No.: 68921-45-9
VCID: VC20885968
InChI: InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3
SMILES: CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Molecular Formula: C20H27N
Molecular Weight: 281.4 g/mol

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

CAS No.: 68921-45-9

Cat. No.: VC20885968

Molecular Formula: C20H27N

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- - 68921-45-9

Specification

CAS No. 68921-45-9
Molecular Formula C20H27N
Molecular Weight 281.4 g/mol
IUPAC Name N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline
Standard InChI InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3
Standard InChI Key OSFOTMWFXQGWKZ-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Molecular Identity and Structural Characteristics

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- contains a central nitrogen atom bonded to two phenyl rings, forming the basic diphenylamine scaffold. The distinguishing feature is the tetramethylbutyl substituent positioned on one of the phenyl rings. The compound belongs to the class of substituted diphenylamines, with the bulky alkyl substituent providing distinctive physical and chemical characteristics compared to the unsubstituted diphenylamine.

The molecular structure can be represented using various chemical notations, including SMILES (CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2) and InChI (InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3). These notations provide a precise description of the molecular architecture and connectivity, enabling computational analyses and structural comparisons with related compounds.

Chemical Reactivity

The chemical reactivity of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- is primarily determined by the diphenylamine core structure, with the tetramethylbutyl substituent modulating these fundamental reactivity patterns. The central nitrogen atom possesses a lone pair of electrons, enabling it to participate in various nucleophilic reactions. Additionally, the phenyl rings can undergo typical aromatic substitution reactions, although the steric hindrance introduced by the tetramethylbutyl group may affect the reaction kinetics and regioselectivity.

The compound's reactivity differs significantly from simpler aromatic amines due to the presence of the bulky tetramethylbutyl substituent, which can hinder access to potential reaction sites and alter electronic distribution within the molecule. This structural feature may confer enhanced stability against certain degradation pathways, potentially explaining its use in stabilizing applications.

Biological Activity and Applications

Antimicrobial Properties

The potential antimicrobial activity of this compound warrants further investigation, particularly in an era of increasing antimicrobial resistance. Detailed studies examining its efficacy against various microbial strains, including bacteria, fungi, and potentially viruses, would provide valuable insights into its potential applications in antimicrobial contexts.

Applications in Organic Synthesis

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- has potential applications in organic synthesis, possibly serving as an intermediate in the production of more complex chemical entities. The diphenylamine core with the tetramethylbutyl substituent provides a structurally diverse scaffold that could be further modified through various chemical transformations.

Potential synthetic applications include:

  • Serving as a building block for the synthesis of more complex nitrogen-containing compounds.

  • Functioning as a precursor for the development of specialized dyes and pigments.

  • Acting as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring a hydrophobic moiety.

  • Participating in various coupling reactions to generate structurally diverse molecular libraries.

Toxicological Profile

Toxicokinetic Considerations

The toxicokinetic properties of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- would be influenced by its physicochemical characteristics, particularly its lipophilicity due to the tetramethylbutyl substituent. Based on general principles of toxicokinetics, this compound would likely exhibit:

  • Absorption: The lipophilic nature of the compound suggests potential for absorption across biological membranes, although the bulky substituent might influence the rate and extent of absorption.

  • Distribution: The compound would likely distribute preferentially to lipid-rich tissues due to its lipophilic character.

  • Metabolism: Potential metabolic pathways could include N-dealkylation, aromatic hydroxylation, and conjugation reactions, although specific metabolic profiles would require experimental determination.

  • Excretion: The metabolites would likely be excreted primarily via hepatic metabolism followed by renal elimination.

It should be emphasized that a detailed toxicological study specifically focused on Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- would be necessary to provide precise data regarding its safety profile and toxicokinetic properties.

Comparison with Similar Compounds

Structural Analogues

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- belongs to a broader family of substituted diphenylamines, each characterized by specific substituents on the phenyl rings. Structural analogues include:

  • Diphenylamine: The unsubstituted parent compound, lacking any alkyl substituents on the phenyl rings.

  • Benzenamine, 4-octyl-N-(4-octylphenyl)- (CAS 101-67-7): A disubstituted diphenylamine with octyl groups on both phenyl rings .

  • Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- (CAS 15721-78-5): A disubstituted diphenylamine with tetramethylbutyl groups on both phenyl rings, in contrast to our target compound which has the substituent on only one ring .

  • Benzenamine, 4-nonyl-N-(4-nonylphenyl)- (CAS 24925-59-5): A disubstituted diphenylamine with nonyl groups on both phenyl rings .

Comparative Physicochemical Properties

The physicochemical properties of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- differ from those of its structural analogues primarily due to the nature and position of the substituents. The presence of a single tetramethylbutyl group, as opposed to multiple substituents or different alkyl chains, results in distinctive physicochemical characteristics:

  • Molecular Weight: With a molecular weight of 281.4 g/mol, it is lighter than disubstituted analogues but heavier than the unsubstituted diphenylamine.

  • Lipophilicity: The tetramethylbutyl group enhances lipophilicity compared to unsubstituted diphenylamine, but likely to a lesser extent than compounds with multiple or longer alkyl substituents.

  • Steric Properties: The single bulky substituent creates an asymmetric steric environment, potentially leading to unique conformational preferences and reactivity patterns.

Reactivity Comparisons

The reactivity of Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- differs from simpler aromatic amines due to the presence of the bulky tetramethylbutyl group. Compared to unsubstituted diphenylamine, this compound likely exhibits:

  • Altered Nucleophilicity: The electron-donating alkyl substituent may enhance the nucleophilicity of the nitrogen atom, although steric factors could counteract this electronic effect.

  • Modified Electrophilic Aromatic Substitution: The tetramethylbutyl group likely influences the regioselectivity of electrophilic substitution reactions on the phenyl rings.

  • Distinctive Oxidation Behavior: The presence of the alkyl substituent potentially alters the compound's susceptibility to oxidative processes, which has implications for its potential use as an antioxidant.

These comparative reactivity patterns highlight how the structural modifications in Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- translate into functional differences that could be exploited in various applications.

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